molecular formula C22H21N5O4S B11614564 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11614564
M. Wt: 451.5 g/mol
InChI Key: RIGKADFEPGMGDY-FMCGGJTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, linked to an acetohydrazide moiety that is further connected to a nitrophenylmethoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, where a thiol reacts with the pyrimidine derivative.

    Formation of the Acetohydrazide Moiety: This step involves the reaction of hydrazine with an acyl chloride or ester to form the hydrazide.

    Coupling with the Nitrophenylmethoxyphenyl Group: The final step involves the condensation of the acetohydrazide with the aldehyde or ketone derivative of the nitrophenylmethoxyphenyl group under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl group suggests potential interactions with cellular redox systems, while the pyrimidine ring could facilitate binding to nucleic acid structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide
  • N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{2-[(4-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a methoxyphenyl group in the same molecule is relatively uncommon and could lead to unique interactions with biological targets.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(Z)-[2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H21N5O4S/c1-15-11-16(2)25-22(24-15)32-14-21(28)26-23-12-18-5-3-4-6-20(18)31-13-17-7-9-19(10-8-17)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)/b23-12-

InChI Key

RIGKADFEPGMGDY-FMCGGJTJSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C\C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.